

An In-Depth Technical Guide to the Physicochemical Properties of Hydroxypalmitoyl Sphinganine

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Compound of Interest

Compound Name: Hydroxypalmitoyl sphinganine

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Introduction

Hydroxypalmitoyl sphinganine, also known as N-(1-hydroxypalmitoyl)sphinganine or Ceramide NP, is a prominent member of the dihydroceramide class of sphingolipids.[1][2] As a key component of the skin's stratum corneum, it plays a crucial role in establishing and maintaining the epidermal permeability barrier.[3][4] Beyond its structural role, emerging research highlights the bioactive nature of dihydroceramides in various cellular signaling pathways, including autophagy, apoptosis, and cell cycle regulation.[5][6][7] This technical guide provides a comprehensive overview of the core physicochemical properties of **hydroxypalmitoyl sphinganine**, detailed experimental protocols for their determination, and an exploration of its involvement in cellular signaling.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **hydroxypalmitoyl sphinganine** is fundamental for its application in research and drug development, influencing formulation strategies, delivery systems, and biological activity.

Table 1: Summary of Physicochemical Properties of Hydroxypalmitoyl Sphinganine and Related Compounds

Property	Value	Source/Method	Notes
IUPAC Name	N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-2-hydroxyhexadecanamide	PubChem	[2]
Synonyms	N-(1-hydroxypalmitoyl)sphinganine, Ceramide NP, Ceramide 3	Multiple Sources	[2][3]
Molecular Formula	C ₃₄ H ₆₉ NO ₄	PubChem	[2]
Molecular Weight	555.9 g/mol	PubChem	[2]
Melting Point	98-110 °C	SpecialChem	For the closely related Ceramide NP.[5]
Solubility	Water: InsolubleOrganic Solvents: Soluble in oils and some fatty alcohols/organic solvents (e.g., ethanol, chloroform), particularly at elevated temperatures.	Multiple Sources	[5][8]
pKa (Predicted)	~13.65	Guidechem	For a Ceramide NP variant.[8]
logP (Calculated)	12.6 (XLogP3-AA)	PubChem	[2]

Note: Precise experimental values for the melting point and pKa of **hydroxypalmitoyl sphinganine** are not readily available in the cited literature. The provided values are for closely related ceramide species and should be considered as estimates.

Experimental Protocols

Accurate determination of the physicochemical properties of **hydroxypalmitoyl sphinganine** requires robust experimental methodologies. The following sections detail protocols for key analyses.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

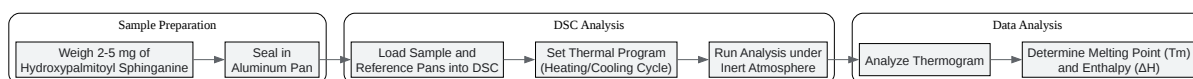
Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It is a precise method for determining the melting point and phase transition behavior of lipids like **hydroxypalmitoyl sphinganine**.^{[9][10]}

Principle: As the sample is heated, it will eventually reach its melting point, at which it will absorb more heat than the reference material without its temperature increasing. This absorption of heat during the phase transition is detected by the DSC instrument and appears as a peak in the thermogram.

Methodology:

- **Sample Preparation:**
 - Accurately weigh 2-5 mg of high-purity **hydroxypalmitoyl sphinganine** into an aluminum DSC pan.
 - Hermetically seal the pan to prevent any loss of sample during heating.
 - Prepare an empty, sealed aluminum pan to be used as a reference.
- **Instrument Setup:**
 - Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
 - Place the sample pan and the reference pan into the DSC cell.
 - Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidation.

- Thermal Program:
 - Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).
 - Heat the sample at a controlled rate, typically 5-10°C/min, to a temperature well above the expected melting point (e.g., 150°C).
 - Cool the sample back to the initial temperature at the same rate.
 - Perform a second heating scan to observe any changes in the thermal behavior that may have occurred during the first heating cycle.
- Data Analysis:
 - The melting point is determined as the onset temperature or the peak temperature of the endothermic transition on the DSC thermogram.
 - The enthalpy of fusion (ΔH) can be calculated by integrating the area under the melting peak.



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Figure 1: Workflow for Melting Point Determination using DSC.

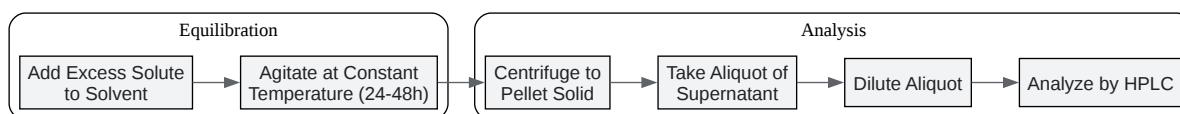
Determination of Solubility

The solubility of **hydroxypalmitoyl sphinganine** in various solvents is a critical parameter for formulation development.

Principle: A saturated solution is prepared by adding an excess of the solute to a solvent and allowing it to equilibrate. The concentration of the solute in the clear supernatant is then determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Methodology:

- Sample Preparation:
 - Add an excess amount of **hydroxypalmitoyl sphinganine** to a known volume of the desired solvent (e.g., ethanol, chloroform, cosmetic oils) in a sealed vial.
 - Agitate the vials at a constant temperature (e.g., 25°C and/or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The use of a shaker bath is recommended.
 - For poorly soluble systems, gentle heating may be applied initially to aid dispersion, followed by equilibration at the target temperature.
- Sample Analysis:
 - After equilibration, centrifuge the vials to pellet the undissolved solid.
 - Carefully withdraw an aliquot of the clear supernatant.
 - Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
 - Analyze the diluted sample by a validated HPLC method to determine the concentration of **hydroxypalmitoyl sphinganine**.
- HPLC Conditions (Example):
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
 - Mobile Phase: A gradient of methanol and water.
 - Flow Rate: 1.0 mL/min.
 - Detection: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).
 - Quantification: Use a calibration curve prepared from standard solutions of **hydroxypalmitoyl sphinganine** of known concentrations.



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Figure 2: Experimental Workflow for Solubility Determination.

Determination of pKa by Potentiometric Titration

The pKa value provides insight into the ionization state of the molecule at different pH values. Due to the very weak acidic/basic nature of the amide and hydroxyl groups and the low water solubility of **hydroxypalmitoyl sphinganine**, direct aqueous titration is challenging. A potentiometric titration in a mixed-solvent system is a suitable approach.

Principle: The sample is dissolved in a suitable organic solvent/water mixture and titrated with a standardized acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the titration curve.

Methodology:

- Sample Preparation:
 - Dissolve a precisely weighed amount of **hydroxypalmitoyl sphinganine** in a suitable solvent mixture (e.g., a high percentage of propan-2-ol or another alcohol with a small amount of water) to achieve a known concentration.
- Titration:
 - Use a calibrated pH meter with an electrode suitable for non-aqueous or mixed-solvent systems.
 - Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl in the same solvent mixture) or a strong base (e.g., KOH in the same solvent mixture).
 - Add the titrant in small increments, recording the pH value after each addition and allowing the reading to stabilize.

- Data Analysis:
 - Plot the pH versus the volume of titrant added.
 - The pKa can be determined from the pH at the half-equivalence point. The equivalence point is identified as the point of steepest slope on the titration curve (the inflection point), which can be more accurately determined from the first or second derivative of the curve.

Determination of logP by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The partition coefficient (logP) is a measure of a compound's lipophilicity. An HPLC-based method provides a rapid and reliable estimation of logP.

Principle: There is a linear relationship between the logarithm of the retention factor (log k') of a compound on a reverse-phase HPLC column and its logP value. By calibrating the system with a series of compounds with known logP values, the logP of the unknown compound can be determined from its retention time.

Methodology:

- Standard Preparation:
 - Prepare a series of standard compounds with known logP values that bracket the expected logP of **hydroxypalmitoyl sphinganine**.
 - Dissolve each standard and the test compound in the mobile phase.
- HPLC Analysis:
 - Column: A non-polar stationary phase column (e.g., C18 or C8).
 - Mobile Phase: An isocratic mixture of an organic solvent (e.g., methanol or acetonitrile) and water. The composition is kept constant throughout the run.
 - Analysis: Inject each standard and the test compound separately and record their retention times (t_R). Also, determine the column dead time (t_0) by injecting a non-

retained compound (e.g., uracil).

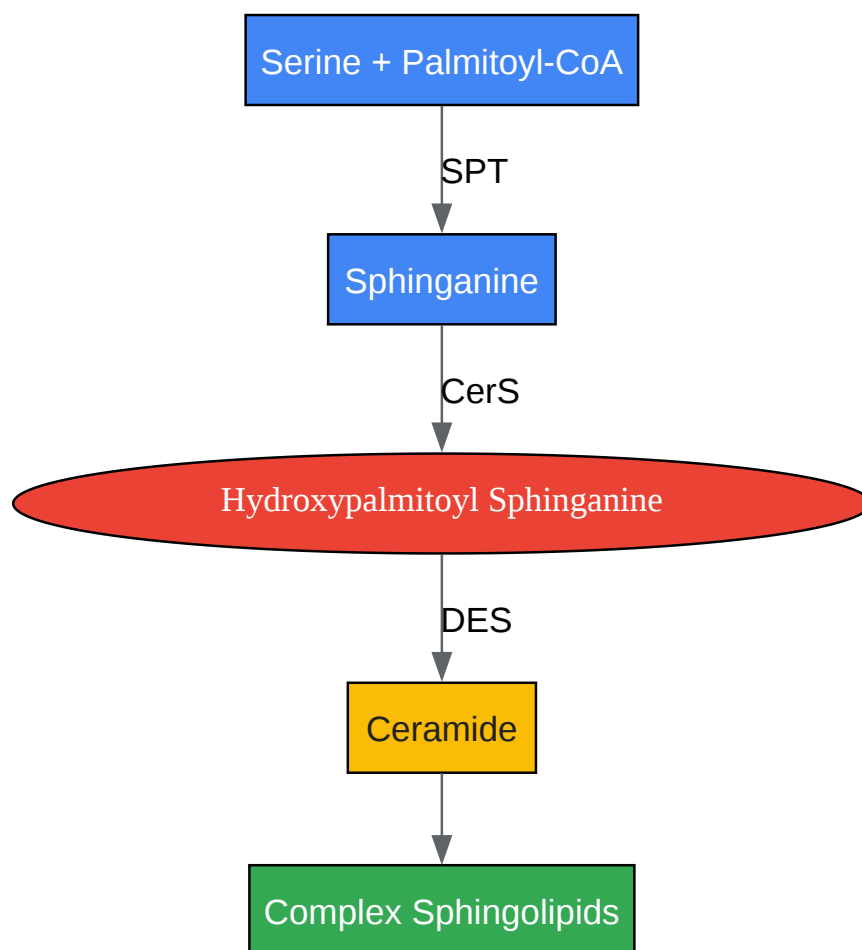
- Data Analysis:
 - Calculate the retention factor (k') for each compound using the formula: $k' = (t_R - t_0) / t_0$.
 - Calculate the logarithm of the retention factor ($\log k'$).
 - Create a calibration curve by plotting the $\log k'$ of the standards against their known $\log P$ values.
 - Determine the $\log P$ of **hydroxypalmitoyl sphinganine** by interpolating its $\log k'$ value onto the calibration curve.

Signaling Pathways

Hydroxypalmitoyl sphinganine, as a dihydroceramide, is increasingly recognized as a bioactive lipid involved in key cellular signaling pathways. Unlike its unsaturated counterpart, ceramide, which is well-established as a pro-apoptotic and pro-senescence molecule, dihydroceramides can have distinct and sometimes opposing effects.

De Novo Sphingolipid Synthesis and Metabolism

Hydroxypalmitoyl sphinganine is an intermediate in the de novo synthesis of sphingolipids. [5][11] This pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA.[5] The resulting sphinganine is then acylated by a ceramide synthase (CerS) to form a dihydroceramide, such as **hydroxypalmitoyl sphinganine**. [5] Subsequently, dihydroceramide desaturase (DES) can introduce a double bond to form the corresponding ceramide.[5] In the skin, **hydroxypalmitoyl sphinganine** can also be processed and transformed into other ceramides, contributing to the diversity of the ceramide pool essential for barrier function.[3][4]

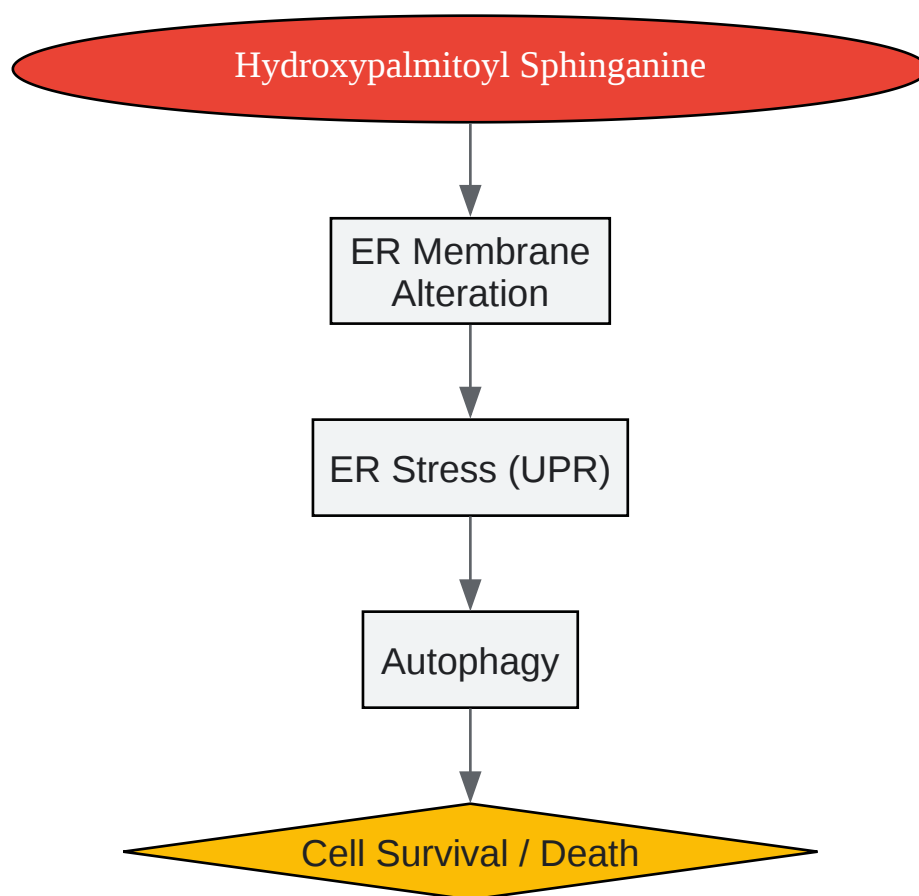


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Figure 3: Simplified De Novo Sphingolipid Synthesis Pathway.

Role in Autophagy and ER Stress

Recent studies have implicated the accumulation of dihydroceramides in the induction of autophagy and endoplasmic reticulum (ER) stress.[1][6] Dihydroceramides can alter the lipid composition and fluidity of organelle membranes, leading to cellular stress responses.[5] The accumulation of dihydroceramides has been shown to activate the unfolded protein response (UPR) in the ER, a key component of the ER stress response.[6][12] This can, in turn, trigger autophagy, a cellular process for the degradation and recycling of cellular components.[1][5][6] The interplay between dihydroceramide-induced ER stress and autophagy can influence cell fate, leading to either cell survival or cell death depending on the cellular context.[5][6]



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Figure 4: Dihydroceramide-Mediated ER Stress and Autophagy.

Conclusion

Hydroxypalmitoyl sphinganine is a multifaceted sphingolipid with critical structural and signaling roles. While its fundamental physicochemical properties are broadly understood, this guide highlights the need for more precise experimental data. The provided protocols offer a framework for researchers to further characterize this important molecule. A deeper understanding of its specific involvement in cellular signaling pathways will continue to be a key area of research, with potential implications for the development of novel therapeutics for a range of diseases, particularly those related to skin barrier dysfunction and cellular stress responses.

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